2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C9H11N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2,(H,11,12) |
InChI Key |
GJLTXRWLJHQRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the tetrahydropyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.
Scientific Research Applications
Biological Activities
Research has indicated that 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine exhibits several promising biological activities:
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory activity in both in vitro and in vivo studies. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Specific derivatives have demonstrated efficacy against strains of Mycobacterium tuberculosis, indicating potential use as anti-tubercular agents .
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation. The structural features of the compound may contribute to its effectiveness against specific cancer types.
Synthetic Methodologies
Numerous synthetic routes have been developed for the preparation of this compound. Notable methods include:
- Heterogeneous Catalysis : A recent study highlighted a simple and mild protocol for synthesizing derivatives of this compound using heterogeneous catalysis under ambient conditions. This method allows for the efficient transformation of starting materials into desired products with good yields .
- Diverse Reaction Conditions : Various reaction conditions have been explored to optimize the synthesis of this compound derivatives. Factors such as solvent choice and temperature significantly influence the yield and purity of the final products .
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
- Anti-Tubercular Agents : A series of novel substituted compounds derived from this scaffold were designed and synthesized. These compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The most active derivatives were further evaluated for cytotoxicity against human cell lines, confirming their safety profile .
- Inhibition Studies : Molecular docking studies have been employed to explore the binding interactions between this compound derivatives and their biological targets. These studies provide insights into the structure-activity relationships that govern their efficacy .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Key Compounds and Their Activities:
Structural Insights :
- Anti-inflammatory carboxamides (3g, 3j) : The carboxamide group is critical for COX-1/2 inhibition, forming hydrogen bonds (e.g., 2.9 Å with Tyr355 in COX-1) and enhancing binding affinity. These derivatives outperform Diclofenac in complex strength .
- Pyrantel analogs : Substitution with thienyl or hydroxyphenyl groups shifts activity toward anthelmintic effects via cholinergic receptor modulation .
- Aryl-substituted THPs : Electron-withdrawing groups (e.g., Cl, Br) improve stability and conformational restriction, influencing bioactivity .
Pharmacokinetic and Drug-Likeness Profiles
- 3g and 3j : Predicted high oral bioavailability due to balanced logP values and hydrogen-bonding capacity, aligning with Lipinski’s rules .
- Pyrantel analogs : Lower bioavailability due to bulkier substituents (e.g., pamoate salt) but effective for topical or veterinary use .
- 2-(4-Chlorophenyl)-THP : Moderate solubility but favorable metabolic stability, as inferred from in silico studies .
Biological Activity
2-(Pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tetrahydropyrimidine ring substituted with a pyridine group, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in disease pathways. For example, it exhibits inhibitory effects on certain kinases that are implicated in cancer progression.
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.
- Antioxidant Activity : The presence of the pyridine moiety enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent efficacy.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 2.74 |
| A549 | 1.96 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound's antimicrobial efficacy has been tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| A. flavus | 64 µg/mL |
These results indicate that this compound has potential as an antimicrobial agent.
Anti-inflammatory Properties
In animal models of inflammation, this compound has shown significant anti-inflammatory effects. It inhibited paw edema in rats more effectively than standard anti-inflammatory drugs like indomethacin.
Case Studies
- Study on Anticancer Efficacy : A study published in MDPI evaluated the anticancer effects of various pyrimidine derivatives. Among them, this compound exhibited the highest potency against the MCF-7 and A549 cell lines .
- Antimicrobial Evaluation : In a comparative study on antimicrobial agents against E. coli and S. aureus, this compound demonstrated superior activity compared to traditional antibiotics .
- Inflammation Model : Research conducted on inflammatory responses indicated that treatment with this compound resulted in a significant reduction in edema compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
